molecular formula C₁₅H₁₈D₅NO₄ B1154332 N-Ethyl Esmolol-d5

N-Ethyl Esmolol-d5

Cat. No.: B1154332
M. Wt: 286.38
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl Esmolol-d5 is a deuterated analog of Esmolol, a cardioselective beta-1 adrenergic receptor blocker . Esmolol is known for its rapid onset and ultrashort duration of action, as it is quickly metabolized by esterases in the blood . The deuterated form, this compound, is primarily used as a high-quality analytical standard in research and development. Its primary application is in High-Performance Liquid Chromatography (HPLC) for precise quantification and analysis during drug development processes . This compound is a crucial tool for scientists working on metabolic studies, pharmacokinetic research, and the quality control of new pharmaceutical compounds, particularly within the class of beta-blockers . By providing a stable isotopic label, it aids in the accurate tracking and measurement of the compound and its metabolites in complex biological matrices. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans .

Properties

Molecular Formula

C₁₅H₁₈D₅NO₄

Molecular Weight

286.38

Synonyms

Methyl 3-(4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)propanoate-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity of N Ethyl Esmolol D5

Strategies for Deuterium (B1214612) Incorporation in N-Ethyl Esmolol-d5

The primary strategy for introducing deuterium into the N-ethyl group of Esmolol (B25661) involves the use of a deuterated ethylating agent. A common approach is the reductive amination of the primary amine precursor of Esmolol with a deuterated acetaldehyde (B116499) or a related carbonyl compound, followed by reduction. Alternatively, direct N-alkylation using a deuterated ethyl halide (e.g., bromoethane-d5 (B31941) or iodoethane-d5) can be employed.

The choice of deuterated reagent is critical for achieving high levels of isotopic enrichment. For instance, the synthesis of related deuterated N-alkyl pharmaceuticals has been achieved using various methods, including photocatalytic processes that utilize isotopic water and methanol (B129727) as sustainable deuterated methylating reagents. ucl.ac.uk Such strategies allow for precise control over the number of deuterium atoms incorporated. ucl.ac.uk Another approach involves the use of deuterated alkylating agents like N-Ethyl-d5-maleimide. isotope.com

Chemical Synthesis Pathways for this compound and Related Deuterated Analogs

The synthesis of this compound generally follows a multi-step pathway. A plausible synthetic route starts with a suitable phenolic precursor, which is reacted with epichlorohydrin (B41342) to form an epoxide intermediate. This epoxide is then opened by a deuterated amine, in this case, ethylamine-d5, to introduce the N-ethyl-d5 group.

A general synthesis for Esmolol and its analogs involves the reaction of methyl 3-(4-(2,3-epoxypropoxy)phenyl)propanoate with an appropriate amine. google.com For this compound, this would be ethylamine-d5. The initial starting material, methyl 3-(4-hydroxyphenyl)propanoate, can be prepared from 4-hydroxyphenylpropanoic acid.

Related deuterated analogs of Esmolol, such as Esmolol-d7, are often used as internal standards in pharmacokinetic studies. veeprho.comveeprho.commedchemexpress.com The synthesis of these analogs involves similar principles, where a deuterated version of the isopropylamine (B41738) moiety is used. smolecule.com For example, the synthesis of Esmolol-d7 hydrochloride involves reacting the appropriate precursor with propan-2-yl-d7-amine. caymanchem.com

Table 1: Key Synthetic Reactions for Deuterated Esmolol Analogs

Reaction TypeReagentsProduct
Epoxide Ring OpeningMethyl 3-(4-(2,3-epoxypropoxy)phenyl)propanoate, Ethylamine-d5This compound
Reductive AminationEsmolol precursor amine, Acetaldehyde-d4, Reducing agent (e.g., NaBH3CN)This compound
N-AlkylationEsmolol precursor amine, Bromoethane-d5This compound
Synthesis of Esmolol-d7Methyl 3-(4-(2,3-epoxypropoxy)phenyl)propanoate, Isopropylamine-d7Esmolol-d7

Isotopic Purity Assessment and Structural Confirmation for Research Standards

The isotopic purity and structural integrity of this compound are paramount for its function as a reliable internal standard. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.govresearchgate.net This allows for the calculation of the percentage of the desired deuterated compound (d5) versus partially deuterated (d1-d4) and non-deuterated (d0) species. almacgroup.com Electrospray ionization (ESI) is a common ionization technique used for this analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is crucial for confirming the position of the deuterium labels within the molecule. rsc.org ¹H NMR spectra will show a decrease in the signal intensity of the protons that have been replaced by deuterium. ²H NMR will show signals corresponding to the deuterium atoms, confirming their location. This technique provides invaluable information on the structural integrity of the synthesized compound. rsc.orgrsc.org

Table 2: Analytical Techniques for Isotopic Purity and Structural Confirmation

TechniqueInformation Provided
LC-MS/HR-MS Isotopic enrichment, relative abundance of isotopologues, molecular weight confirmation. rsc.orgnih.govalmacgroup.com
¹H NMR Confirms the absence of protons at deuterated positions, structural integrity. rsc.orgrivm.nl
²H NMR Directly detects and confirms the location of deuterium atoms. rivm.nl
Infrared (IR) Spectroscopy Can show C-D vibrational stretches, providing additional evidence of deuteration. rivm.nl

Production and Quality Control of Deuterated Reference Materials

The production of deuterated reference materials like this compound must adhere to stringent quality control (QC) standards to ensure their reliability. sigmaaldrich.com These standards are often produced under guidelines such as ISO 17034 for reference material producers. sigmaaldrich.comeuropa.eu

The QC process involves a comprehensive characterization of the material. This includes:

Identity Confirmation: Verified using techniques like MS and NMR to confirm the chemical structure. rivm.nl

Chemical Purity: Assessed by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify any chemical impurities.

Isotopic Purity: Determined by MS to ensure the level of deuterium incorporation meets the required specifications (e.g., >98% isotopic enrichment). nih.govresearchgate.net

Homogeneity and Stability: Studies are conducted to ensure that the material is uniform throughout the batch and remains stable under specified storage conditions over time. europa.eu

Certified Reference Materials (CRMs) are accompanied by a Certificate of Analysis (CoA) that details all the characterization data, including chemical and isotopic purity, and provides information on proper storage and handling. rivm.nlansto.gov.au The use of such well-characterized deuterated standards is essential for the accuracy and reproducibility of quantitative bioanalytical methods. veeprho.comveeprho.comeurachem.orgnih.gov

Advanced Bioanalytical Method Development Utilizing N Ethyl Esmolol D5

Role of N-Ethyl Esmolol-d5 as a Stable Isotope-Labeled Internal Standard (SILIS)

A stable isotope-labeled internal standard (SILIS) is a version of an analyte where one or more atoms have been substituted with their non-radioactive, heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In mass spectrometry-based bioanalysis, a SILIS is considered the gold standard for quantification. wuxiapptec.comnih.gov The ideal internal standard should have chemical and physical properties that are nearly identical to the target analyte. bioanalysis-zone.com this compound, a deuterated analog of an Esmolol (B25661) metabolite, fulfills this requirement.

The primary role of this compound is to account for variability during sample processing and analysis. wuxiapptec.com Analyte loss can occur during various stages, including extraction, and instrumental analysis can be affected by fluctuations in performance. wuxiapptec.com Because a SILIS like this compound has almost identical physicochemical properties to the unlabeled analyte, it experiences similar losses and ionization efficiency changes in the mass spectrometer. wuxiapptec.com By adding a known quantity of the SILIS to every sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for procedural variations and the so-called "matrix effect"—the suppression or enhancement of the analyte's signal by co-eluting components from the biological sample—thereby significantly improving the accuracy, precision, and robustness of the assay. wuxiapptec.combioanalysis-zone.com

For a SILIS to be effective, the isotopic label must be stable and not undergo exchange with protons from solvents or the biological matrix. acanthusresearch.com Furthermore, a mass difference of three or more mass units between the analyte and the SILIS is generally required for small molecules to prevent spectral overlap. acanthusresearch.com

Quantitative Mass Spectrometry Approaches for Esmolol and Metabolite Analysis

Mass spectrometry (MS), coupled with chromatographic separation, is the preferred technique for the sensitive and selective quantification of drugs and metabolites in complex biological fluids. sciex.com The use of a deuterated internal standard is integral to these advanced methods.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds. sciex.comsciex.com For the analysis of Esmolol, LC-MS methods have been developed that demonstrate excellent performance characteristics.

In a typical LC-MS/MS method for Esmolol in human plasma, a deuterated analog is used as the internal standard to ensure accuracy. researchgate.netnih.gov The sample preparation often involves a protein precipitation step or a liquid-liquid extraction, for instance, using methylene (B1212753) chloride, to isolate the analyte and internal standard from the plasma matrix. nih.gov Chromatographic separation is then performed on a reverse-phase column, such as a C18 column. researchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its SILIS. sciex.comresearchgate.net For Esmolol, detection is typically performed in positive electrospray ionization (ESI) mode. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another established technique for drug quantification. For non-volatile or polar compounds like Esmolol and its metabolites, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govuc.pt

A validated GC-MS assay for Esmolol in blood utilizes a deuterated analogue of Esmolol as the internal standard. nih.gov In this method, blood esterases are first denatured with dichloromethane, which also serves to extract the Esmolol. nih.gov Both the extracted Esmolol and the internal standard are then derivatized to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov The analysis is performed on the GC-MS system using selective ion monitoring (SIM), where the instrument is set to detect specific ions corresponding to the derivatized analyte and the internal standard, ensuring quantitative accuracy. nih.govuc.pt

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (ToF) or Orbitrap systems, has become a leading technology for profiling chemical exposures and metabolites. nih.gov Unlike triple quadrupole instruments that monitor specific mass transitions, HRMS instruments measure the mass-to-charge ratio of ions with very high accuracy and resolution, allowing for the confident identification and quantification of compounds in complex samples. emblasproject.org

The use of HRMS in bioanalysis allows for both targeted quantification and non-targeted screening. nih.gov In a targeted approach, the high mass accuracy enables the creation of very narrow mass extraction windows for the analyte and its SILIS, significantly reducing background noise and improving selectivity. For comprehensive profiling, a full-scan HRMS analysis can retrospectively be mined for data on known and unknown metabolites without prior selection of mass transitions. emblasproject.org This capability is invaluable for metabolite identification studies and for screening samples for a wide array of compounds simultaneously. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Method Validation Parameters and Performance Characteristics in Bioanalysis

For any bioanalytical method to be used in regulated studies, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. europa.eueuropa.eu This involves assessing several key parameters.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu The calibration range is the span of concentrations from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) over which the method is shown to be accurate, precise, and linear. europa.eu A calibration curve is generated by plotting the analyte/internal standard peak area ratio against the nominal concentration of the calibration standards. The relationship is typically evaluated using a weighted least-squares linear regression model. researchgate.net

For Esmolol and other analytes quantified using mass spectrometry with deuterated internal standards, methods consistently demonstrate excellent linearity over a wide concentration range. The acceptance criterion for the coefficient of determination (r²) is typically greater than 0.99.

Table 1: Examples of Linearity and Calibration Ranges in Bioanalytical Methods This table presents data from various validated bioanalytical methods to illustrate typical performance characteristics. While not all are for Esmolol specifically, they represent the standard for methods using mass spectrometry and deuterated internal standards.

AnalyteInternal Standard TypeTechniqueMatrixCalibration Range (ng/mL)Coefficient of Determination (r²)Reference
EsmololDeuterated AnalogueLC-MSPlasma2 - 1000Linear nih.gov
EsmololDeuterated AnalogueGC-MSBlood2.5 - 2970Linear nih.gov
Various OpioidsDeuterated AnaloguesGC-MSBlood5 - 1000> 0.99 uc.pt
AmlodipineStructural AnalogueLC-MS/MSPlasma0.1 - 10> 0.99 researchgate.net
BisoprololStructural AnalogueLC-MS/MSPlasma0.5 - 50> 0.99 researchgate.net
EnalaprilStructural AnalogueLC-MS/MSPlasma5 - 500> 0.99 researchgate.net

Assessment of Analytical Precision and Accuracy

Precision and accuracy are cornerstone validation parameters that define the reliability of a bioanalytical method. Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, expressed as the percent relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true or accepted reference value, expressed as the percent relative error (%RE).

Validation is typically performed by analyzing quality control (QC) samples at multiple concentration levels: the lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). For a method to be considered reliable, the precision (%RSD) should not exceed 15% (or 20% at the LLOQ), and the accuracy (%RE) should be within ±15% (or ±20% at the LLOQ). nih.govmdpi.com The use of this compound as an internal standard helps ensure these criteria are met by correcting for potential variations during the analytical process. nih.gov

Table 1: Illustrative Intra- and Inter-Day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5)Inter-Day (n=15, 3 days)
Accuracy (%RE)Precision (%RSD)Accuracy (%RE)Precision (%RSD)
LLOQ2.0-4.5%8.2%-5.8%9.5%
LQC6.02.1%5.5%3.5%6.8%
MQC100.0-1.2%3.1%-0.8%4.2%
HQC800.00.5%2.5%1.3%3.7%

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. mdpi.com For esmolol analysis using sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the LLOQ is crucial for capturing low drug concentrations. researchgate.netnih.gov The utilization of this compound helps to achieve a low and reproducible LLOQ.

Table 2: Typical Detection and Quantification Limits

ParameterTypical Value (ng/mL)Description
LOD0.5 - 1.0Lowest concentration detectable by the instrument.
LLOQ2.0Lowest concentration quantifiable with precision ≤20% and accuracy within ±20%. researchgate.net

Investigation of Matrix Effects and Selectivity

Biological matrices such as plasma and urine are complex mixtures containing endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte and internal standard in the mass spectrometer source. agnopharma.comnih.gov This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.govbataviabiosciences.com

The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a pure solvent. nih.gov A stable isotope-labeled internal standard like this compound is ideal for mitigating matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective normalization. usp.orge-b-f.eu The matrix factor (MF) should have a coefficient of variation (CV) of no more than 15%. e-b-f.eu Selectivity is the ability of the method to differentiate the analyte from other substances, including metabolites and co-administered drugs, ensuring that no interfering peaks are present at the retention time of the analyte and IS. selectscience.net

Table 3: Example of Matrix Effect Assessment

QC LevelAnalyte Matrix Factor (MF)IS (this compound) Matrix Factor (MF)IS-Normalized Matrix FactorPrecision (%CV, n=6 lots)
LQC (6.0 ng/mL)0.890.910.984.1%
HQC (800.0 ng/mL)0.920.930.992.8%

Sample Preparation Techniques for Bioanalytical Assays

Effective sample preparation is essential to isolate the analyte and internal standard from the biological matrix, remove interferences, and concentrate the sample to improve sensitivity. agnopharma.comresearchgate.net The choice of technique depends on the physicochemical properties of the analyte and the complexity of the matrix. gcms.cz

Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) Strategies

Protein Precipitation (PP) is a rapid and straightforward technique for removing proteins from biological samples, commonly used for its simplicity. mdpi.com It involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid like trichloroacetic acid, to the plasma sample. mdpi.comchromatographyonline.comnih.gov This denatures and precipitates the proteins, which are then separated by centrifugation. This compound is added before precipitation to ensure it undergoes the same process as the analyte. While fast, PP can sometimes result in less clean extracts and significant matrix effects due to remaining phospholipids. gcms.cz

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity and cleaner extracts compared to PP. gtfch.orgphenomenex.com This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For esmolol, which is a basic compound, the pH of the aqueous sample is adjusted (e.g., to pH 9) to ensure it is in its neutral, more organic-soluble form. mdpi.com An organic solvent like ethyl acetate (B1210297) or methylene chloride is then added to extract the analyte and the internal standard. mdpi.comnih.gov After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis. japsonline.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that can provide very clean extracts and high analyte concentration. gcms.cz It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. The protocol involves several key steps:

Conditioning: The sorbent is pre-treated with a solvent like methanol followed by water or a buffer to activate it.

Loading: The pre-treated biological sample (with this compound added) is passed through the sorbent bed. The analyte and IS adsorb to the sorbent based on their physicochemical properties.

Washing: The sorbent is washed with a specific solution to remove unretained matrix components and interferences while the analyte and IS remain bound.

Elution: A strong organic solvent is used to disrupt the interaction between the analyte/IS and the sorbent, eluting them from the cartridge into a collection tube.

For esmolol and this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) is commonly used. The eluted sample is then typically evaporated and reconstituted before injection into the LC-MS/MS system. Automated SPE systems can increase throughput and improve reproducibility. nih.gov

Microsampling Technologies and Their Bioanalytical Validation

The convergence of advanced bioanalytical techniques with innovative microsampling technologies represents a significant leap forward in pharmaceutical research and clinical monitoring. These methodologies, which allow for the collection of very small volumes of biological fluids, are particularly advantageous in preclinical studies involving small animals and in pediatric or remote patient monitoring. beckman.comevotec.com The validation of bioanalytical methods for use with microsamples is a critical step to ensure the accuracy, precision, and reliability of the data obtained. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in this process, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. clearsynth.comnih.govwuxiapptec.com

This compound, a deuterated analog of N-Ethyl Esmolol, serves as an ideal internal standard for the quantification of the parent drug or its metabolites in biological matrices. The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer, while its chemical and physical properties remain nearly identical. clearsynth.comwuxiapptec.com This ensures that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. clearsynth.comnih.gov

The development and validation of a bioanalytical method using this compound with microsampling technologies would typically follow stringent guidelines to demonstrate its suitability for its intended purpose. europa.euglobalresearchonline.net This includes establishing parameters such as linearity, accuracy, precision, selectivity, and stability.

Research Findings from a Validated Microsampling Assay

While specific studies explicitly detailing the use of this compound with microsampling were not found in the reviewed literature, we can extrapolate the expected validation results based on similar assays for cardiovascular drugs and the established principles of bioanalytical method validation. researchgate.netnih.govresearchgate.net A hypothetical validation of an LC-MS/MS method for a compound like esmolol or its N-ethyl derivative using this compound as an internal standard with capillary microsampling of plasma is presented below.

A study validating a method for an analyte in 8 µL plasma samples collected via capillary microsampling demonstrated excellent accuracy and precision. researchgate.net The method was linear over a concentration range of 0.06 to 30 µM, with all validation results meeting regulatory requirements. researchgate.net Such a method provides significant ethical and scientific benefits by minimizing blood sample volumes, which is especially crucial in studies with small animals like mice. beckman.comresearchgate.net

The validation of such a method would involve several key assessments:

Linearity: A calibration curve would be established by analyzing blank matrix spiked with known concentrations of the analyte and a fixed concentration of this compound. The linearity is assessed by the correlation coefficient (r) of the curve.

Accuracy and Precision: These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on the same day (intra-day) and on different days (inter-day).

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is tested.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated to ensure that it does not interfere with quantification.

Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.

Data from a Hypothetical Bioanalytical Validation with Microsampling

The following tables represent typical data that would be generated during the validation of a bioanalytical method using a deuterated internal standard like this compound and a microsampling technique.

Table 1: Calibration Curve Details for Analyte Quantification

Parameter Value
Linearity Range 1.0 - 1000 ng/mL
Regression Equation y = 0.098x + 0.005
Correlation Coefficient (r²) > 0.995

This table illustrates the typical linear relationship expected between the analyte concentration and the instrument response.

Table 2: Intra-Day and Inter-Day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 1.0 < 10 95 - 105 < 15 90 - 110
Low 3.0 < 8 98 - 102 < 10 95 - 105
Medium 100 < 5 99 - 101 < 8 97 - 103

This table demonstrates the expected high precision (low coefficient of variation, %CV) and accuracy of the method across multiple analytical runs, a hallmark of methods using stable isotope-labeled internal standards. pensoft.netjapsonline.com

Table 3: Stability of Analyte in Microsamples

Stability Test Storage Condition Duration % Change from Nominal
Freeze-Thaw Stability 3 cycles at -20°C and -80°C 72 hours < 10%
Bench-Top Stability Room Temperature 8 hours < 8%

This table shows the stability of the analyte under typical laboratory conditions, ensuring that the sample integrity is maintained from collection to analysis.

The successful validation of a bioanalytical method using this compound and microsampling technology would provide a robust and reliable tool for pharmacokinetic and toxicokinetic studies. The combination of reduced sample volume requirements and the high accuracy and precision afforded by a deuterated internal standard in an LC-MS/MS assay offers significant advantages in modern drug development. beckman.comclearsynth.com

Application of N Ethyl Esmolol D5 in Preclinical Pharmacokinetic and Drug Metabolism Investigations

Elucidation of Metabolic Pathways of Esmolol (B25661) and its N-Ethyl Metabolite

The investigation of how a drug is chemically altered within a biological system is a cornerstone of preclinical research. N-Ethyl Esmolol-d5 serves as an indispensable analytical tool in these studies, ensuring the reliability of quantitative data used to map metabolic fate.

In vitro metabolic stability assays are conducted to predict the intrinsic clearance of a compound in the body. These studies typically involve incubating the parent drug with biological preparations like liver microsomes, hepatocytes, or whole blood. jefferson.edu During such an assay for Esmolol or its N-Ethyl metabolite, this compound would be added to samples at known concentrations just before analysis. This allows for precise measurement of the parent compound's disappearance over time by correcting for any variability during sample preparation and analytical injection.

Esmolol is known to be rapidly metabolized by esterases present in red blood cells. wikianesthesia.org An in vitro study investigating the metabolism of Esmolol in human whole blood demonstrated a clear dependence on temperature, with the half-life increasing significantly as the temperature decreased. nih.gov The accuracy of determining these half-life values relies on precise quantification at each time point, a task facilitated by a suitable internal standard.

Table 1: In Vitro Half-Life of Esmolol in Human Blood at Various Temperatures

This table illustrates findings from a study on Esmolol, where a deuterated standard like this compound would be crucial for accurate quantification.

Temperature (°C) Mean Half-Life (minutes)
37 19.6
25 47.0
15 152.0
4 226.7

Data sourced from a study on Esmolol metabolism. nih.gov

In metabolite identification studies, researchers aim to identify the chemical structures of metabolites formed. While identifying metabolites of Esmolol, such as its primary acid metabolite, this compound would be used to accurately quantify the rate of formation of these new chemical entities in various in vitro systems. researchgate.netnih.gov

Enzyme kinetic studies are performed to characterize the enzymes responsible for a drug's metabolism and to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters help predict drug-drug interactions and potential saturation of metabolic pathways. The use of a stable isotope-labeled internal standard like this compound is critical for generating the high-fidelity concentration data needed for these calculations.

When using a deuterated standard, it is important to consider the kinetic isotope effect, where the presence of a heavier isotope (deuterium) can slightly slow down a reaction rate if the bond to that atom is broken during the rate-limiting step. However, in its role as an internal standard for mass spectrometry, this compound co-elutes with the analyte and is differentiated by its mass. Its chemical behavior during extraction and chromatography is virtually identical to the non-labeled compound, minimizing any impact on the quantification of the analyte itself. uni-hamburg.de This ensures that the determined kinetic parameters for the actual drug candidate are accurate.

Table 2: Illustrative Enzyme Kinetic Parameters from an In Vitro Microsomal Study

This table shows the type of data generated in enzyme kinetic studies, the accuracy of which depends on tools like this compound. The data below is for N-Ethyl Pentedrone and is for illustrative purposes only.

Species Vmax (µmol/mg/min) S50 (µM) CLmax, in vitro (mL/min/mg)
Rat 19.40 4.78 3.36

Data is illustrative and sourced from a study on a different compound. researchgate.net

In Vitro Metabolic Stability and Metabolite Identification Studies

Quantitative Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic (PK) studies describe how an organism affects a drug, detailing its journey through the body over time. This compound is a key enabler of accurate PK profiling in preclinical animal models.

ADME studies are fundamental to understanding a drug's disposition. nih.gov In a typical preclinical ADME study using a rat or dog model, Esmolol would be administered, and biological samples (e.g., blood, plasma, urine, and tissues) would be collected over time. googleapis.com To determine the concentration of Esmolol and its metabolites in these samples, this compound is added as an internal standard during the analytical process. This ensures that the measurements are accurate, allowing researchers to construct a reliable profile of the drug's absorption into the bloodstream, distribution into various tissues, metabolism into other compounds, and eventual excretion from the body. wikianesthesia.orgnih.gov

Clearance (CL) and elimination half-life (t½) are critical pharmacokinetic parameters derived from the concentration-time data of a drug. Clearance describes the rate at which a drug is removed from the body, while the half-life indicates the time it takes for the drug's plasma concentration to decrease by half. The precise calculation of these values is entirely dependent on the accuracy of the concentration measurements obtained from the animal model. By ensuring analytical precision, this compound plays a vital role in the reliable determination of Esmolol's short half-life and high clearance. nih.govnih.gov

Table 3: Pharmacokinetic Parameters of Esmolol in Humans

This table presents key pharmacokinetic parameters for Esmolol in human subjects. The generation of equivalent data in preclinical animal models would rely on the use of a deuterated internal standard.

Parameter Value
Distribution Half-Life (t½α) 2.03 minutes
Elimination Half-Life (t½β) 9.19 minutes
Total Clearance (CL) 285 mL/min/kg
Apparent Volume of Distribution (Vd) 3.43 L/kg

Data sourced from a study in healthy human subjects. nih.gov

Bioavailability studies measure the fraction of an administered drug that reaches the systemic circulation. In preclinical research, this is often assessed when comparing different formulations or routes of administration. Bioequivalence studies compare the bioavailability of two different formulations of the same drug to determine if they are interchangeable. researchgate.net

Determination of Clearance and Half-Life in Animal Models

Investigation of Drug-Drug Interactions at the Metabolic Level

The investigation of drug-drug interactions (DDIs) at the metabolic level is a critical component of preclinical drug development. These studies aim to identify whether a new chemical entity can alter the metabolic pathways of co-administered drugs, or if its own metabolism is affected by other compounds, potentially leading to altered efficacy or toxicity. A key methodology in these investigations involves the use of stable isotope-labeled compounds, such as deuterated molecules, to serve as analytical internal standards or as metabolic probes.

While specific preclinical studies detailing the use of This compound for the investigation of metabolic drug-drug interactions were not identified in a comprehensive review of scientific literature, its potential application can be inferred from the established principles of using deuterated compounds in pharmacokinetic and drug metabolism research.

Stable isotope-labeled internal standards are crucial for the accurate quantification of analytes in biological matrices during liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govacs.org In the context of a DDI study, this compound could theoretically be used as an internal standard for the quantification of its non-deuterated counterpart, N-Ethyl Esmolol, or other structurally similar analytes. The co-elution of the deuterated standard with the analyte allows for correction of variations in sample processing and instrument response, thereby improving the accuracy and precision of the quantitative data. acs.orgthermofisher.com

The primary mechanism of metabolism for esmolol, the parent drug of N-Ethyl Esmolol, is rapid hydrolysis by esterases in red blood cells. researchgate.net This metabolic pathway is generally not a major site for clinically significant drug-drug interactions, which more commonly involve the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net However, if a research scenario necessitated the precise quantification of an esmolol analog in the presence of a potential metabolic inhibitor or inducer, a deuterated standard like this compound would be invaluable.

Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), can also alter the metabolic profile of a drug. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration. nih.gov This property is often exploited to improve the pharmacokinetic properties of a drug. In the context of DDI studies, this effect could theoretically be used to probe metabolic pathways. For instance, if N-Ethyl Esmolol were metabolized by multiple pathways, selective deuteration could be used to block one pathway, allowing for the investigation of alternative metabolic routes and their potential for interactions.

It is important to note that due to the absence of specific research findings on the use of this compound in metabolic DDI studies, no data tables on research findings can be presented. The discussion above is based on the general scientific principles governing the application of deuterated compounds in drug metabolism and pharmacokinetics.

N Ethyl Esmolol D5 in Reference Standard Applications and Quality Control

Use as a Certified Reference Material for Esmolol (B25661) Metabolite Quantification

N-Ethyl Esmolol is a known metabolite of the cardioselective beta-blocker Esmolol. caymanchem.com Accurate quantification of such metabolites in biological matrices is essential for pharmacokinetic and drug metabolism studies. N-Ethyl Esmolol-d5 is ideally suited for use as an internal standard in stable isotope dilution mass spectrometry (SID-MS), a gold-standard technique for bioanalysis.

When a known quantity of this compound is spiked into a biological sample (such as plasma or urine), it behaves almost identically to the endogenous (non-labeled) N-Ethyl Esmolol metabolite throughout the sample extraction, cleanup, and analytical processes. nih.govesslabshop.com Because the deuterated standard is chemically identical but mass-shifted, it can be distinguished from the analyte by a mass spectrometer. smolecule.com This co-eluting internal standard allows for the correction of variability arising from sample preparation and potential matrix effects, which can suppress or enhance the instrument's signal. nih.gov The ratio of the analyte's signal to the internal standard's signal is used to calculate the precise concentration of the N-Ethyl Esmolol metabolite, ensuring high accuracy and precision in the results. acs.org

Table 1: Representative Calibration Curve Data for N-Ethyl Esmolol Quantification using this compound Internal Standard

Nominal Concentration of N-Ethyl Esmolol (ng/mL)Response Ratio (Analyte/Internal Standard)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0250.9898.0
5.00.1285.12102.4
25.00.63025.20100.8
100.02.510100.40100.4
500.012.450498.0099.6
1000.025.0501002.00100.2

This table is for illustrative purposes and represents typical data obtained during method validation.

Application in Analytical Method Development and Validation for Pharmaceutical Impurities

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a stringent regulatory requirement. derpharmachemica.com N-Ethyl Esmolol has been identified as a process impurity in the synthesis of Esmolol hydrochloride. derpharmachemica.com Analytical methods must be developed and validated to ensure that the levels of such impurities are below established safety thresholds.

This compound serves as an invaluable tool in the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for impurity profiling. researchgate.net During method development, the deuterated standard helps to optimize chromatographic conditions and mass spectrometric parameters. In method validation, as per ICH guidelines, this compound is used to confirm the method's performance characteristics, including accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). mdpi.com By providing a constant reference, it ensures that the method can reliably and accurately quantify the N-Ethyl Esmolol impurity, even at trace levels, across different batches and manufacturing runs. cerilliant.com

Table 2: Summary of a Hypothetical Method Validation for N-Ethyl Esmolol Impurity Analysis using this compound

Validation ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 0.1 - 5.0
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Precision (%RSD) < 5%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank or other impurities

This table represents typical validation results for an impurity quantification method.

Role in Establishing Traceability for Analytical Measurements in Pharmaceutical Sciences

Traceability is a core concept in analytical science, ensuring that a measurement result can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. Using a Certified Reference Material (CRM) is the most direct way to achieve analytical traceability.

When this compound is provided as a CRM, it comes with a certificate of analysis that specifies its identity, purity, isotopic enrichment, and concentration, along with an associated measurement uncertainty. nist.gov This certification is often performed under an accredited quality system (e.g., ISO 17034). By using this well-characterized material, a laboratory can demonstrate that its measurements are accurate and traceable to a higher-order standard. google.com This ensures the reliability, comparability, and defensibility of the analytical data generated for N-Ethyl Esmolol, which is critical for regulatory submissions, quality control, and ensuring patient safety. The use of such standards provides confidence that results from different laboratories or from the same laboratory over time are consistent and reliable.

Table 3: Example Data from a Certificate of Analysis for this compound

ParameterSpecification
Product Name This compound
Catalogue Number Varies by supplier
Chemical Formula C₁₅H₁₈D₅NO₄
Molecular Weight 286.38 g/mol
Chemical Purity (by qNMR) ≥ 99.5%
Isotopic Purity (d₅) ≥ 98%
Isotopic Enrichment ≥ 99 atom % D
Format Solution in Methanol (B129727) (e.g., 100 µg/mL)
Uncertainty Stated on Certificate
Storage Conditions -20°C

This table is a representation of typical information provided on a Certificate of Analysis for a deuterated reference standard.

Emerging Research Frontiers and Methodological Advancements

Integration of N-Ethyl Esmolol-d5 in Multi-Analyte Screening Panels

The use of this compound as an internal standard is a critical component in the development and validation of robust multi-analyte screening panels, particularly in fields like clinical and forensic toxicology, as well as doping control. nih.govresearchgate.net These panels are designed for the simultaneous detection and quantification of a wide array of compounds in complex biological matrices such as blood and urine. nih.govresearchgate.net The primary analytical technique for these applications is liquid chromatography-mass spectrometry (LC-MS) and its more sophisticated iteration, tandem mass spectrometry (LC-MS/MS). researchgate.netwuxiapptec.com

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is to correct for variability that can be introduced at various stages of the analytical process. wuxiapptec.comnebiolab.com This includes inconsistencies during sample preparation, such as extraction and dilution, as well as variations in injection volume and matrix effects. wuxiapptec.comnebiolab.com Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting substances from the sample matrix, are a significant challenge in LC-MS analysis. nih.govwuxiapptec.com Because this compound is chemically and physically almost identical to its non-labeled counterpart, N-Ethyl Esmolol (B25661), it experiences the same variations and matrix effects. wuxiapptec.com By adding a known concentration of this compound to all samples, including calibrators and quality controls, analysts can use the ratio of the analyte's response to the internal standard's response for accurate quantification. nebiolab.com This normalization significantly improves the precision, accuracy, and reliability of the analytical method. wuxiapptec.comnebiolab.com

Recent research has focused on developing comprehensive screening methods capable of detecting hundreds of analytes in a single run. For instance, a multi-targeted initial testing procedure was developed for the screening of 235 small molecules in dried blood spots using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC–HRMS). acs.orgnih.gov While this compound was not explicitly mentioned as the internal standard in this specific study, the methodology relies on the use of various deuterated internal standards to ensure accuracy. researchgate.net The principles applied are directly relevant to the integration of this compound in similar large-scale screening panels.

The selection of an appropriate internal standard is crucial. Ideally, a stable isotope-labeled internal standard should have a mass difference of at least 3 to 4 daltons from the analyte to minimize isotopic crosstalk. wuxiapptec.com The five deuterium (B1214612) atoms in this compound provide a clear mass shift, making it an excellent choice for this purpose.

Table 1: Key Considerations for Integrating this compound in Multi-Analyte Screening

ConsiderationRationale
Analytical Technique Primarily LC-MS/MS for high sensitivity and selectivity. researchgate.net
Biological Matrix Urine, blood, plasma, and dried blood spots are common matrices. nih.govacs.org
Purpose Clinical and forensic toxicology, doping control, therapeutic drug monitoring. nih.govresearchgate.net
Function of this compound Internal standard to correct for sample preparation variability and matrix effects. wuxiapptec.comnebiolab.com
Key Advantage Improves accuracy, precision, and reliability of quantitative results. wuxiapptec.comnebiolab.com

Advanced Computational and Chemoinformatic Approaches for Stable Isotope Data Analysis

The vast amounts of data generated by modern high-resolution mass spectrometry (HRMS) instruments necessitate the use of advanced computational and chemoinformatic tools for effective analysis. nih.govusask.ca When stable isotope-labeled compounds like this compound are used, these computational approaches can be further leveraged to enhance metabolite identification and data interpretation.

One significant area of development is the creation of software and algorithms that can automatically detect and pair the signals of non-labeled analytes with their corresponding stable isotope-labeled internal standards. nih.gov This is particularly useful in metabolomics and other large-scale screening applications where numerous compounds are being analyzed simultaneously. For example, computational approaches have been developed to characterize metabolomes using fully ¹³C-labeled organisms, which facilitates carbon number determination and metabolite classification for unknown molecules. nih.gov While this specific example uses ¹³C labeling, the underlying principles of using isotopic signatures for identification are transferable to deuterium labeling.

Chemoinformatic platforms are also becoming increasingly sophisticated, allowing for the large-scale analysis of chemical structures and their properties. unipd.it These tools can be used to predict the fragmentation patterns of molecules like N-Ethyl Esmolol and its deuterated analog in a mass spectrometer, which aids in the development of highly specific MRM (Multiple Reaction Monitoring) transitions for LC-MS/MS methods. Furthermore, these platforms can manage vast libraries of chemical compounds and their associated analytical data, which is crucial for non-targeted screening approaches where the goal is to identify any and all compounds present in a sample. unipd.it

Quantitative structure-activity relationship (QSAR) studies represent another computational approach where data from compounds like N-Ethyl Esmolol can be utilized. lew.ro By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of new or untested compounds. While this compound itself is used as an analytical standard, the data generated for its non-labeled counterpart can contribute to the development of these predictive models.

Table 2: Computational and Chemoinformatic Tools in Stable Isotope Data Analysis

Tool/ApproachApplicationRelevance to this compound
Automated Peak Pairing Algorithms Automatically identifies and pairs the mass signals of the analyte and its stable isotope-labeled internal standard.Streamlines data processing in multi-analyte screening by accurately associating N-Ethyl Esmolol with this compound.
Mass Spectrometry Software (e.g., MS-DIAL) Facilitates metabolite structure characterization using stable isotope labeling. nih.govCan be adapted to use the deuterium label of this compound to confirm the identity of N-Ethyl Esmolol in complex mixtures.
Chemoinformatic Databases (e.g., MMsINC) Large-scale storage and querying of chemical structures and properties. unipd.itCan house the structural and analytical data for N-Ethyl Esmolol and its deuterated standard, aiding in method development and data interpretation.
QSAR Modeling Predicts biological activity based on chemical structure. lew.roData for N-Ethyl Esmolol can be used to build models that predict the activity of related compounds.

Future Prospects for Stable Isotope-Labeled Compounds in Mechanistic Pharmacology Research

The utility of stable isotope-labeled compounds such as this compound extends beyond their role as internal standards in quantitative analysis. They are poised to play a more integral role in fundamental mechanistic pharmacology research. symeres.commoravek.com This field of study seeks to understand the detailed molecular interactions through which drugs exert their effects. bio-nica.info

One of the key applications of stable isotopes in this area is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By using deuterium-labeled compounds, researchers can trace the metabolic fate of a drug in a biological system. symeres.com The deuterium label allows for the differentiation of the administered drug and its metabolites from endogenous compounds, providing a clearer picture of metabolic pathways, bioavailability, and drug-drug interactions. symeres.com The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, can also be exploited to investigate the mechanisms of enzymatic reactions involved in drug metabolism. symeres.com

Furthermore, stable isotope labeling is an invaluable tool in proteomics and metabolomics, which are the large-scale studies of proteins and metabolites, respectively. moravek.com By using isotopically labeled amino acids or other precursors, researchers can track changes in protein and metabolite levels in response to drug treatment. moravek.com This can help to identify the molecular targets of a drug and the downstream signaling pathways that are affected. moravek.com While this compound itself would not be used for labeling proteins, its use in conjunction with these "omics" techniques can provide a more complete picture of the drug's mechanism of action.

The development of new therapies often involves understanding the complex interplay between different biological systems, such as neuroimmune interactions. nih.gov Stable isotope-labeled compounds can be used to probe these interactions and identify new therapeutic targets. The precision afforded by using compounds like this compound as analytical standards is essential for accurately measuring the subtle changes in endogenous signaling molecules that occur in these complex systems.

Table 3: Future Applications of this compound and Related Compounds in Mechanistic Pharmacology

Research AreaApplication of Stable Isotope LabelingPotential Insight
Drug Metabolism and Pharmacokinetics (DMPK) Tracing the metabolic fate of deuterated N-Ethyl Esmolol. symeres.comIdentification of novel metabolites and elucidation of metabolic pathways.
Mechanistic Studies Investigating the kinetic isotope effect in enzymatic reactions. symeres.comUnderstanding the specific enzymes and mechanisms involved in N-Ethyl Esmolol's breakdown.
Proteomics/Metabolomics Providing an accurate quantitative anchor for measuring changes in protein and metabolite profiles upon drug administration. moravek.comIdentifying drug targets and downstream signaling effects.
Neuroimmune Pharmacology Quantifying changes in neurotransmitters and inflammatory mediators in response to N-Ethyl Esmolol.Uncovering the drug's effects on the interaction between the nervous and immune systems. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of N-Ethyl Esmolol-d5 in experimental settings?

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for identifying impurities and quantifying isotopic purity. For example, highlights the use of HPLC to distinguish N-ethyl derivatives from parent compounds, ensuring batch consistency . Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with data analyzed using kinetic models (e.g., Arrhenius plots).

Q. How can researchers design a robust pharmacokinetic study for this compound while minimizing confounding variables?

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define clear parameters. For instance:

  • Population : Animal models (e.g., rodents) with controlled metabolic profiles.
  • Intervention : Administration of this compound at standardized doses.
  • Comparison : Baseline measurements vs. post-intervention data.
  • Outcome : Plasma concentration-time curves and metabolite profiles.
  • Time : Sampling intervals aligned with known half-life properties of Esmolol derivatives.
    • Ensure blinding and randomization to reduce bias, as per ’s emphasis on structured frameworks .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Use non-linear regression models (e.g., sigmoidal Emax models) to quantify efficacy thresholds. recommends presenting processed data in scatter plots with error bars and confidence intervals, validated through ANOVA or mixed-effects models to account for intra-subject variability . Raw data should be archived in appendices for transparency, as noted in .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Cross-validate findings using complementary techniques:

  • In vitro : Liver microsome assays to identify primary metabolites.
  • In vivo : LC-MS/MS screening of plasma and urine samples.
    • demonstrates that metabolites identified in vitro may not always appear in vivo due to rapid clearance or alternative pathways. For example, only one metabolite of N-ethyl hexedrone was detected in vivo despite five being identified in vitro . Replicate such methodology with larger sample sizes and species-specific models.

Q. What strategies ensure the reproducibility of this compound’s hemodynamic effects across heterogeneous study populations?

  • Stratify participants or subjects by covariates such as age, weight, and CYP450 enzyme activity. emphasizes controlling question framing and measurement context to reduce self-report biases in human studies . For preclinical work, standardize protocols for anesthesia, surgical preparation, and instrumentation (e.g., arterial pressure monitors) to align with ’s clinical trial design principles .

Q. How can cross-disciplinary approaches enhance the mechanistic understanding of this compound’s receptor interactions?

  • Integrate computational chemistry (e.g., molecular docking simulations) with electrophysiology. For example:

  • Step 1 : Predict binding affinities to β1-adrenergic receptors via in silico modeling.
  • Step 2 : Validate predictions using patch-clamp assays on transfected cell lines.
    • ’s structural analysis of N-ethyl derivatives provides a template for correlating impurity profiles with functional impacts .

Data Management and Validation

Q. What protocols should be followed to ensure ethical and secure handling of this compound research data?

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Annotate datasets with experimental conditions, instrument parameters, and version control.
  • Security : Encrypt sensitive data (e.g., patient identifiers in clinical trials) and restrict access via role-based permissions.
    • underscores the need for traceable data fields and hover-help tooltips to clarify variables in complex analyses .

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound’s pharmacokinetics?

  • Conduct sensitivity analyses to identify assumptions (e.g., absorption rates, tissue distribution coefficients) that disproportionately affect model outputs. advises comparing raw data against published literature and using Akaike’s Information Criterion (AIC) to evaluate model fit . Document unresolved discrepancies as limitations and propose follow-up studies.

Tables for Methodological Reference

Analytical Technique Application Key Considerations Source
HPLC-MS/MSQuantifying this compound and metabolitesColumn type (C18), mobile phase pH, ionization mode (ESI+/−)
In vitro microsome assaysMetabolic pathway identificationSpecies-specific enzyme activity, incubation time
Molecular dockingReceptor binding affinity predictionForce field selection (e.g., AMBER), solvation models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.